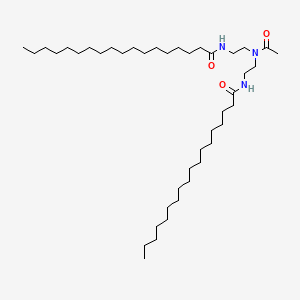

N,N'-((Acetylimino)diethane-1,2-diyl)distearamide

Description

Properties

CAS No. |

85187-61-7 |

|---|---|

Molecular Formula |

C42H83N3O3 |

Molecular Weight |

678.1 g/mol |

IUPAC Name |

N-[2-[acetyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |

InChI |

InChI=1S/C42H83N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(47)43-36-38-45(40(3)46)39-37-44-42(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-39H2,1-3H3,(H,43,47)(H,44,48) |

InChI Key |

VCQYHVFEMBIZQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves a multi-step reaction starting from ethylenediamine and stearic acid derivatives, with an acetylation step to introduce the acetylimino group.

-

- Ethylenediamine reacts with stearic acid or stearoyl chloride to form N,N'-(Ethane-1,2-diyl)distearamide (ethylene bis(stearamide)).

- This reaction is typically conducted under reflux conditions in an inert atmosphere to avoid oxidation.

- Catalysts such as acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC - dicyclohexylcarbodiimide) may be used to enhance yield and purity.

Acetylation to Introduce Acetylimino Group:

- The intermediate ethylene bis(stearamide) is then reacted with an acetylating agent such as acetic anhydride or acetyl chloride.

- This step introduces the acetylimino moiety, modifying the nitrogen atoms of the ethylenediamine backbone.

- The reaction is controlled to avoid over-acetylation and to maintain the integrity of the stearamide groups.

-

- The crude product is purified by recrystallization from suitable solvents such as ethanol or a mixture of ethanol and water.

- Alternatively, chromatographic techniques may be employed for higher purity requirements.

Alternative Synthetic Approaches

-

- Some methods involve direct condensation of acetylated ethylenediamine derivatives with stearic acid under dehydrating conditions.

- This approach can reduce the number of steps but requires precise control of reaction conditions to prevent side reactions.

Use of Activated Stearic Acid Derivatives:

- Stearoyl chlorides or stearic acid esters can be used as more reactive acyl donors to improve reaction efficiency.

- This method often results in higher yields and shorter reaction times.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reaction Temperature | 100–180 °C | Reflux conditions for amidation |

| Reaction Time | 4–12 hours | Depends on scale and catalyst used |

| Solvent | Xylene, toluene, or solvent-free | Solvent choice affects reaction rate |

| Catalyst | Acid catalysts or coupling agents | Enhances amidation efficiency |

| Acetylation Agent | Acetic anhydride or acetyl chloride | Used in acetylation step |

| Purification Method | Recrystallization or chromatography | Ensures product purity |

Research Findings and Analysis

- The acetylimino substitution in this compound enhances its reactivity compared to the parent ethylene bis(stearamide), potentially improving solubility and interaction with polymer matrices.

- Studies indicate that the fatty amide groups provide strong surface interaction capabilities, making this compound useful as a lubricant, release agent, and dispersant in polymer composites.

- The preparation methods emphasize maintaining the integrity of the stearamide chains while introducing the acetylimino group, which requires careful control of reaction conditions to avoid hydrolysis or side reactions.

- Purity and physical properties such as melting point and crystallinity are critical quality parameters, often verified by melting point analysis and spectroscopic methods (e.g., IR, NMR).

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Two-step amidation + acetylation | Ethylenediamine + stearic acid + acetylating agent | Amidation → Acetylation → Purification | High purity, controlled substitution | Multi-step, longer process |

| Direct condensation | Acetylated ethylenediamine + stearic acid | Single-step amidation under dehydrating conditions | Shorter synthesis time | Requires precise control |

| Use of activated acyl donors | Ethylenediamine + stearoyl chloride | Amidation with reactive acyl donor | Higher yield, faster reaction | More expensive reagents |

Chemical Reactions Analysis

Types of Reactions: N,N’-((Acetylimino)diethane-1,2-diyl)distearamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amides or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of simpler amides or amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Plastics Industry

N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is widely used in the plastics industry for its excellent lubricating properties. Its applications include:

- Internal/External Lubricant : Enhances processing efficiency in polymers such as ABS, PS, and PP by reducing friction during manufacturing processes .

- Mold Release Agent : Facilitates the easy removal of molded parts from molds, improving production efficiency .

- Dispersing Agent : Aids in the uniform distribution of pigments and fillers in plastic formulations .

| Application Type | Description |

|---|---|

| Internal Lubricant | Reduces friction in polymer processing |

| Mold Release Agent | Eases the demolding process |

| Dispersing Agent | Ensures uniform pigment distribution |

Textiles Industry

In textiles, this compound serves multiple roles:

- Antistatic Agent : Reduces static electricity in synthetic fibers, improving fabric handling and comfort .

- Softener : Enhances the feel and drape of fabrics through lubrication during processing .

Cosmetics Industry

The compound is utilized in cosmetic formulations primarily as a:

Food Packaging

This compound can be incorporated into food packaging materials to provide:

- Slip Additives : Improve the handling and performance of plastic films used in food packaging by reducing friction between layers .

Case Study 1: Plastics Processing Efficiency

A study conducted on the use of this compound as a lubricant in polyolefin production demonstrated a significant reduction in processing temperatures and improved mechanical properties of the final product. The addition of this compound resulted in smoother processing and enhanced product quality due to better dispersion of additives within the polymer matrix.

Case Study 2: Textile Performance Enhancement

Research involving synthetic fibers treated with this compound indicated improved resistance to wear and tear. Fabrics exhibited enhanced durability and reduced static cling when this compound was used during manufacturing processes.

Safety and Environmental Considerations

While this compound is generally considered safe for use in various applications, it is essential to handle it with care due to potential irritants associated with its exposure. Proper safety protocols should be followed during manufacturing processes to minimize risks.

Mechanism of Action

The mechanism of action of N,N’-((Acetylimino)diethane-1,2-diyl)distearamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS No. | Molecular Formula | Key Structural Features |

|---|---|---|---|

| N,N'-((Acetylimino)diethane-1,2-diyl)distearamide | 85187-61-7 | C40H76N3O2 | Acetylimino group on diethane backbone; two stearamide termini |

| N,N'-(Ethane-1,2-diyl)distearamide (EBS) | 110-30-5 | C38H76N2O2 | Ethylene backbone without acetyl substitution |

| N,N'-[(Methylimino)bis(trimethylene)]bis(stearamide) | 13483-58-4 | C41H82N3O2 | Methylimino group on trimethylene backbone |

| 1,2-Bis(tetradecanamido)ethane | 5136-46-9 | C30H60N2O2 | Shorter C14 alkyl chains; no acetyl group |

Key Observations :

Physical and Functional Properties

Key Differences :

Biological Activity

N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, commonly referred to as N,N'-ethylenebis(stearamide), is a synthetic wax-like compound with diverse applications in industrial processes. Its unique chemical structure allows it to function effectively as a lubricant, release agent, and antistatic agent. This article reviews the biological activity of this compound, focusing on its safety profile, potential toxicity, and interactions with biological systems.

- Molecular Formula : C₃₈H₇₆N₂O₂

- Molecular Weight : 593.022 g/mol

- Melting Point : 144-146 °C

- Boiling Point : Approximately 720 °C

- Density : 0.9 g/cm³

- Solubility : Soluble in ketones, alcohols, and aromatic solvents at their boiling points .

Toxicity and Safety Profile

This compound has been characterized as having low toxicity. Studies indicate that it does not exhibit significant adverse effects on human health when used in industrial applications. The compound is classified under irritants (GHS07), indicating that while it may irritate the skin and eyes upon direct contact, it is generally considered safe when handled properly .

Table 1: Toxicological Data Summary

| Property | Value |

|---|---|

| Acute Toxicity (Oral) | Low toxicity |

| Skin Irritation | Mild irritant |

| Eye Irritation | Mild irritant |

| Inhalation Toxicity | Non-toxic at normal exposure |

| Environmental Impact | Low; biodegradable |

The biological activity of this compound can be attributed to its ability to interact with lipid membranes and proteins due to its fatty amide groups. This interaction can influence various biological processes, including:

- Surface Activity : Acts as a surfactant that reduces surface tension in biological systems.

- Lubrication : Provides a slippery coating that can reduce friction in mechanical systems mimicking biological environments.

- Antistatic Properties : Reduces static charge accumulation on surfaces, which can be beneficial in pharmaceutical applications .

Case Study 1: Industrial Application and Safety Assessment

A study conducted on the use of this compound as a release agent in plastic manufacturing showed no significant adverse effects on workers' health over prolonged exposure. The compound was found to be effective in preventing adhesion of plastics to molds without compromising worker safety .

Case Study 2: Environmental Impact Analysis

Research into the environmental impact of this compound indicated that it is biodegradable under aerobic conditions. This characteristic minimizes its ecological footprint when released into the environment during industrial processes .

Q & A

Q. What validation methods are recommended for conflicting spectroscopic assignments?

- Methodological Answer: Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous peak assignments. Cross-validate with computational simulations (DFT) for predicted chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.